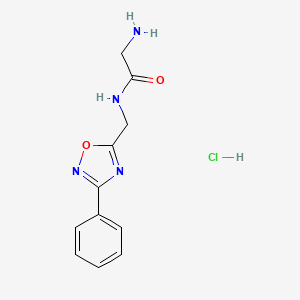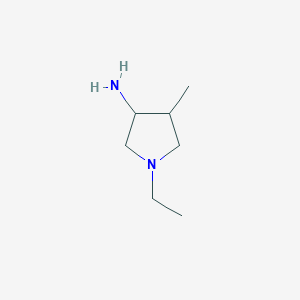
2-アミノ-4,5-ジブロモフェノール
説明
2-Amino-4,5-dibromophenol is an organic compound with the molecular formula C6H5Br2NO. It consists of a benzene ring substituted with two bromine atoms, an amino group, and a hydroxyl group.
科学的研究の応用
2-Amino-4,5-dibromophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用機序
Target of Action
It’s worth noting that similar compounds, such as aminoglycosides, bind to the bacterial ribosome, leading to inhibition of protein synthesis .
Mode of Action
Based on its structural similarity to other bromophenols, it may interact with its targets through hydrogen bonding, given the presence of the amino and hydroxyl groups .
Biochemical Pathways
It has been found that similar compounds can affect protein synthesis .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP2C9, an enzyme involved in drug metabolism .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity .
Action Environment
生化学分析
Biochemical Properties
2-Amino-4,5-dibromophenol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with protein tyrosine phosphatase 1B inhibitors, which are crucial in regulating insulin signaling pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 2-Amino-4,5-dibromophenol to the active sites of these biomolecules.
Cellular Effects
The effects of 2-Amino-4,5-dibromophenol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the oxidative stress response in cells, leading to changes in the expression of genes involved in antioxidant defense . Additionally, 2-Amino-4,5-dibromophenol can alter cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-Amino-4,5-dibromophenol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and hydrophobic interactions. This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes. For instance, 2-Amino-4,5-dibromophenol has been found to inhibit certain enzymes involved in the oxidative stress response, thereby modulating the cellular redox state . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Amino-4,5-dibromophenol in laboratory settings are critical for its application in research. Over time, this compound can undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Studies have shown that 2-Amino-4,5-dibromophenol remains stable under inert gas conditions at low temperatures, but its stability decreases at higher temperatures and in the presence of light . Long-term exposure to 2-Amino-4,5-dibromophenol in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Amino-4,5-dibromophenol vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which 2-Amino-4,5-dibromophenol exerts its beneficial effects without causing toxicity. At doses exceeding this range, the compound can induce significant cellular and tissue damage.
Metabolic Pathways
2-Amino-4,5-dibromophenol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the catabolism of amino acids and the synthesis of certain metabolites . The compound’s interactions with metabolic enzymes can lead to changes in metabolite levels, affecting overall cellular metabolism. For example, 2-Amino-4,5-dibromophenol can modulate the activity of enzymes involved in the glycolytic pathway, thereby influencing the production of ATP and other key metabolites.
Transport and Distribution
The transport and distribution of 2-Amino-4,5-dibromophenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 2-Amino-4,5-dibromophenol within cells can affect its activity and function. For instance, its interaction with transport proteins can facilitate its entry into specific organelles, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Amino-4,5-dibromophenol is crucial for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, 2-Amino-4,5-dibromophenol can be directed to the mitochondria, where it can influence mitochondrial function and energy production. The localization of 2-Amino-4,5-dibromophenol within specific organelles can also affect its interactions with other biomolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions: 2-Amino-4,5-dibromophenol can be synthesized through the bromination of 2-amino phenol. The reaction typically involves the use of bromine in an aqueous medium, with the reaction conditions carefully controlled to ensure selective bromination at the 4 and 5 positions on the benzene ring .
Industrial Production Methods: Industrial production of 2-amino-4,5-dibromophenol follows similar synthetic routes but on a larger scale. The process involves the use of bromine and 2-amino phenol in a controlled environment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize the reaction conditions .
化学反応の分析
Types of Reactions: 2-Amino-4,5-dibromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 2-amino phenol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2-Amino phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
類似化合物との比較
- 2,3-Dibromophenol
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
Comparison: 2-Amino-4,5-dibromophenol is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, along with two bromine atoms. This combination of functional groups imparts distinct chemical properties, making it more versatile in chemical reactions compared to other dibromophenols. The presence of the amino group also enhances its potential biological activity, making it a compound of interest in medicinal chemistry .
特性
IUPAC Name |
2-amino-4,5-dibromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJGRKJRMHAKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858692 | |
| Record name | 2-Amino-4,5-dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037298-16-0 | |
| Record name | 2-Amino-4,5-dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate](/img/structure/B1377825.png)
![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)
![Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377827.png)
![Bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1377828.png)



![3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377834.png)
![[2-(Propan-2-yl)oxolan-3-yl]methanamine](/img/structure/B1377835.png)



![Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1377847.png)
![tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1377848.png)
